2-Methyl-5-(Tributylstannyl)pyridin

Übersicht

Beschreibung

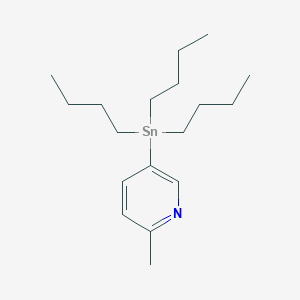

“2-Methyl-5-(tributylstannyl)pyridine” is a unique chemical compound with the empirical formula C18H33NSn . It is a solid substance and is used in Stille cross-coupling reactions .

Molecular Structure Analysis

The molecular weight of “2-Methyl-5-(tributylstannyl)pyridine” is 382.17 . The SMILES string representation of the molecule isCCCCSn(CCCC)c1ccc(C)nc1 . Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-5-(tributylstannyl)pyridine” are not detailed in the available resources, it is known to be used in Stille cross-coupling reactions .Physical and Chemical Properties Analysis

“2-Methyl-5-(tributylstannyl)pyridine” is a solid substance . It has a density of 1.106 g/mL at 25 °C . The refractive index (n20/D) is 1.514 .Wissenschaftliche Forschungsanwendungen

Synthese von 2-Aminopyridin-Oxazolidinonen

Diese Verbindung wird als Vorläufer bei der Synthese von 2-Aminopyridin-Oxazolidinonen verwendet, die potente und selektive Inhibitoren der Tankyrase (TNKS) sind. TNKS-Inhibitoren haben aufgrund ihrer Rolle bei der Regulation der Zellproliferation potenzielle therapeutische Anwendungen in der Krebsbehandlung .

Synthese von Canagliflozin

Eine weitere Anwendung ist die Synthese von Canagliflozin, einem neuartigen Inhibitor für den Natrium-abhängigen Glukose-Cotransporter (SGLT). Canagliflozin wird zur Behandlung von Typ-2-Diabetes verwendet, da es dazu beiträgt, den Blutzuckerspiegel zu senken .

Stille-Kreuzkupplungsreaktionen

2-Methyl-5-(Tributylstannyl)pyridin wird auch in Stille-Kreuzkupplungsreaktionen verwendet, die in der Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika und Polymere, weit verbreitet sind .

Safety and Hazards

“2-Methyl-5-(tributylstannyl)pyridine” is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .

Wirkmechanismus

Target of Action

2-Methyl-5-(tributylstannyl)pyridine is an organotin compound

Mode of Action

It is used in stille cross-coupling reactions , a powerful method for forming carbon-carbon bonds in organic synthesis. In these reactions, the tributylstannyl group acts as a nucleophile, attacking an electrophilic carbon center in the presence of a palladium catalyst.

Biochemical Pathways

Its use in stille cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methyl-5-(tributylstannyl)pyridine is not readily available. As a general rule, organotin compounds are poorly absorbed through the gastrointestinal tract and skin, but can be absorbed via inhalation. They are widely distributed in the body and can accumulate in fatty tissues. Metabolism typically involves dealkylation, and excretion occurs primarily via the feces .

Result of Action

Organotin compounds can have various effects, including cytotoxicity, genotoxicity, and immunotoxicity .

Action Environment

The action, efficacy, and stability of 2-Methyl-5-(tributylstannyl)pyridine can be influenced by various environmental factors. For instance, the efficiency of Stille cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a suitable catalyst . Additionally, organotin compounds are generally stable, but can be degraded by exposure to light, heat, or certain chemicals .

Eigenschaften

IUPAC Name |

tributyl-(6-methylpyridin-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSHSSUYFVJPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592853 | |

| Record name | 2-Methyl-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167556-64-1 | |

| Record name | 2-Methyl-5-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167556-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B179620.png)